molecular formula C24H22ClN5O2S2 B2636390 N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide CAS No. 690961-24-1

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide

Cat. No.: B2636390
CAS No.: 690961-24-1
M. Wt: 512.04
InChI Key: GHANSECFMLEKRU-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide is a complex organic compound that features a thiadiazole ring, a quinoline derivative, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with thiosemicarbazide under acidic conditions.

    Synthesis of the Quinoline Derivative: The quinoline derivative can be synthesized through a multi-step process involving the cyclization of appropriate precursors.

    Coupling Reaction: The final step involves coupling the thiadiazole ring with the quinoline derivative using a suitable linker, such as a sulfanylacetamide group, under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiadiazole or quinoline derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in oxidative stress or inflammatory pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide: shares structural similarities with other thiadiazole and quinoline derivatives.

Uniqueness

    Structural Features: The unique combination of a thiadiazole ring and a quinoline derivative linked by a sulfanylacetamide group sets this compound apart from others.

    Functional Properties: Its potential bioactivity and applications in various fields highlight its uniqueness compared to other similar compounds.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O2S2/c1-4-15-16(11-26)22(27-17-9-24(2,3)10-18(31)20(15)17)33-12-19(32)28-23-29-21(34-30-23)13-5-7-14(25)8-6-13/h5-8H,4,9-10,12H2,1-3H3,(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHANSECFMLEKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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